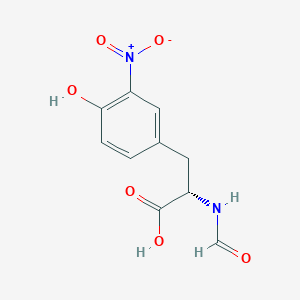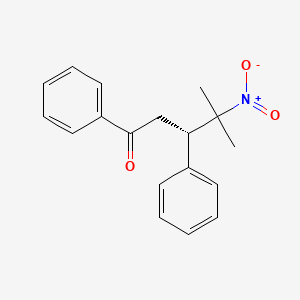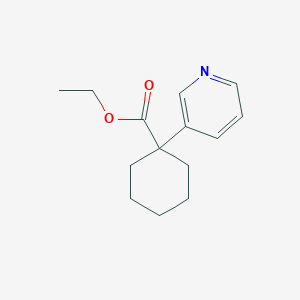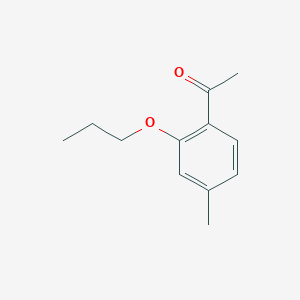![molecular formula C17H16O4 B15163342 Methyl 3-[4-(benzyloxy)-2-hydroxyphenyl]prop-2-enoate CAS No. 142588-30-5](/img/structure/B15163342.png)
Methyl 3-[4-(benzyloxy)-2-hydroxyphenyl]prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-[4-(benzyloxy)-2-hydroxyphenyl]prop-2-enoate is an organic compound with a complex structure that includes a benzyloxy group, a hydroxyphenyl group, and a prop-2-enoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[4-(benzyloxy)-2-hydroxyphenyl]prop-2-enoate typically involves the esterification of the corresponding acid with methanol in the presence of a catalyst. Common catalysts used for this reaction include sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient catalytic systems and optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and crystallization are often employed to achieve high-quality products.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-[4-(benzyloxy)-2-hydroxyphenyl]prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 3-[4-(benzyloxy)-2-hydroxyphenyl]prop-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Methyl 3-[4-(benzyloxy)-2-hydroxyphenyl]prop-2-enoate exerts its effects involves interactions with specific molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The hydroxy and benzyloxy groups play a crucial role in these interactions, enhancing the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-(3,4-dihydroxyphenyl)prop-2-enoate: Similar structure but lacks the benzyloxy group.
Methyl 3-(4-hydroxyphenyl)prop-2-enoate: Similar structure but lacks the benzyloxy and additional hydroxy groups.
Uniqueness
Methyl 3-[4-(benzyloxy)-2-hydroxyphenyl]prop-2-enoate is unique due to the presence of both benzyloxy and hydroxy groups, which confer distinct chemical properties and reactivity
Propiedades
Número CAS |
142588-30-5 |
|---|---|
Fórmula molecular |
C17H16O4 |
Peso molecular |
284.31 g/mol |
Nombre IUPAC |
methyl 3-(2-hydroxy-4-phenylmethoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C17H16O4/c1-20-17(19)10-8-14-7-9-15(11-16(14)18)21-12-13-5-3-2-4-6-13/h2-11,18H,12H2,1H3 |
Clave InChI |
WVAGUIOPLGYTOX-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C=CC1=C(C=C(C=C1)OCC2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


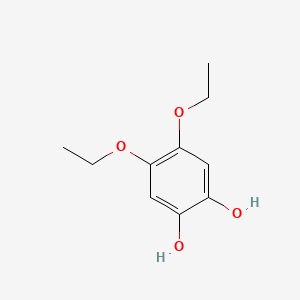
![2,5-Bis[(1-butoxypropyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B15163264.png)
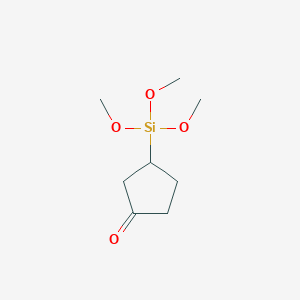
![3-[2-(4-Hydroxyanilino)ethyl]-1,3-benzothiazole-2(3H)-thione](/img/structure/B15163267.png)

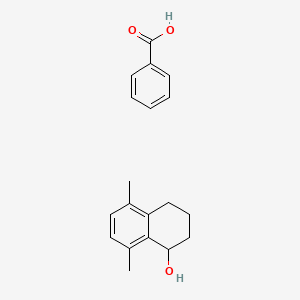
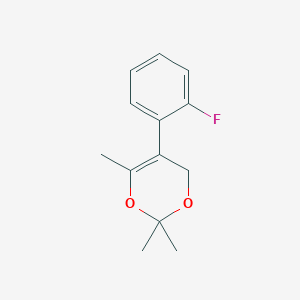
![1-Fluoro-2-[(4-fluorophenyl)ethynyl]benzene](/img/structure/B15163305.png)

![6-Methoxy-11-phenoxy-5lambda~4~-benzo[b]thioxanthene-5,12-dione](/img/structure/B15163312.png)
